

# Spectroscopic Profile of 4-Bromo-2-formylbenzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromo-2-formylbenzonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-2-formylbenzonitrile** (CAS No. 713141-12-9). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. This information is intended to serve as a valuable reference for the identification, characterization, and utilization of this compound in research and development.

## Compound Overview

Chemical Structure:

- IUPAC Name: **4-Bromo-2-formylbenzonitrile**
- Molecular Formula: C<sub>8</sub>H<sub>4</sub>BrNO
- Molecular Weight: 210.03 g/mol
- Synonyms: 5-Bromo-2-cyanobenzaldehyde[1]

The structure of **4-Bromo-2-formylbenzonitrile**, characterized by a benzene ring substituted with a bromine atom, a formyl group, and a nitrile group, suggests a unique spectroscopic fingerprint that is critical for its unambiguous identification.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Bromo-2-formylbenzonitrile**. These predictions are derived from the known spectral data of analogous compounds, including brominated benzaldehydes and benzonitriles, and are guided by established principles of spectroscopic interpretation.

### <sup>1</sup>H NMR (Proton NMR) Data (Predicted)

- Solvent: CDCl<sub>3</sub>
- Frequency: 400 MHz

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~10.2	s	-	1H	H-C=O (Aldehyde)
~8.1	d	~2.0	1H	Ar-H (ortho to CN, meta to Br)
~7.9	dd	~8.0, ~2.0	1H	Ar-H (meta to CN, meta to CHO)
~7.8	d	~8.0	1H	Ar-H (ortho to Br, meta to CHO)

Rationale for Prediction: The aldehydic proton is expected to be the most deshielded, appearing as a singlet around 10.2 ppm. The aromatic protons will exhibit splitting patterns based on their coupling with neighboring protons. The proton ortho to the electron-withdrawing nitrile group is predicted to be the most downfield of the aromatic signals. The other two aromatic protons will show doublet and doublet of doublets splitting, respectively, due to ortho and meta coupling.

## <sup>13</sup>C NMR (Carbon NMR) Data (Predicted)

- Solvent: CDCl<sub>3</sub>
- Frequency: 100 MHz

Chemical Shift ( $\delta$ , ppm)	Assignment
~190	C=O (Aldehyde)
~140	Ar-C (ipso to CHO)
~138	Ar-C (ortho to CN, meta to Br)
~135	Ar-C (ortho to Br, meta to CHO)
~132	Ar-C (meta to CN, meta to CHO)
~128	Ar-C (ipso to Br)
~117	C≡N (Nitrile)
~115	Ar-C (ipso to CN)

Rationale for Prediction: The carbonyl carbon of the aldehyde will be the most downfield signal. The aromatic carbons will have chemical shifts influenced by the electronic effects of the three different substituents. The carbon attached to the bromine atom and the carbon of the nitrile group will have characteristic chemical shifts. The remaining aromatic carbon signals are predicted based on additive substituent effects.

## IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2850, ~2750	Weak	Aldehyde C-H stretch (Fermi doublet)
~2230	Strong	C≡N stretch (Nitrile)
~1700	Strong	C=O stretch (Aldehyde)
~1600, ~1470	Medium	Aromatic C=C stretch
~1200	Medium	C-H in-plane bend
~850	Strong	C-H out-of-plane bend (isolated H)
~750	Strong	C-Br stretch

Rationale for Prediction: The IR spectrum is expected to show characteristic absorption bands for the nitrile (C≡N) and aldehyde (C=O and C-H) functional groups. The aromatic ring will exhibit C-H and C=C stretching vibrations. The C-Br stretch will appear in the fingerprint region.

## MS (Mass Spectrometry) Data (Predicted)

m/z	Relative Intensity (%)	Assignment
211/209	High	[M] <sup>+</sup> (Molecular ion peak, isotopic pattern for Br)
210/208	Moderate	[M-H] <sup>+</sup>
182/180	Moderate	[M-CHO] <sup>+</sup>
102	Moderate	[M-Br-CO] <sup>+</sup>
75	Low	[C <sub>6</sub> H <sub>3</sub> ] <sup>+</sup>

Rationale for Prediction: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (<sup>79</sup>Br and <sup>81</sup>Br in approximately a 1:1 ratio). Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical

([M-H]<sup>+</sup>) and a formyl radical ([M-CHO]<sup>+</sup>). Further fragmentation can lead to the loss of bromine and carbon monoxide.

## Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-10 mg of **4-Bromo-2-formylbenzonitrile**.
  - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters (<sup>1</sup>H NMR):
  - Spectrometer: 400 MHz
  - Pulse Program: Standard single pulse
  - Acquisition Time: 2-4 seconds
  - Relaxation Delay: 1-2 seconds
  - Number of Scans: 16-64
  - Spectral Width: 16 ppm
- Instrument Parameters (<sup>13</sup>C NMR):
  - Spectrometer: 100 MHz
  - Pulse Program: Proton-decoupled

- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024-4096
- Spectral Width: 240 ppm
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shift scale using the TMS signal (0.00 ppm for  $^1\text{H}$  and  $^{13}\text{C}$ ).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of solid **4-Bromo-2-formylbenzonitrile** directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Parameters:
  - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
  - Detector: Deuterated triglycine sulfate (DTGS)
  - Scan Range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 16-32

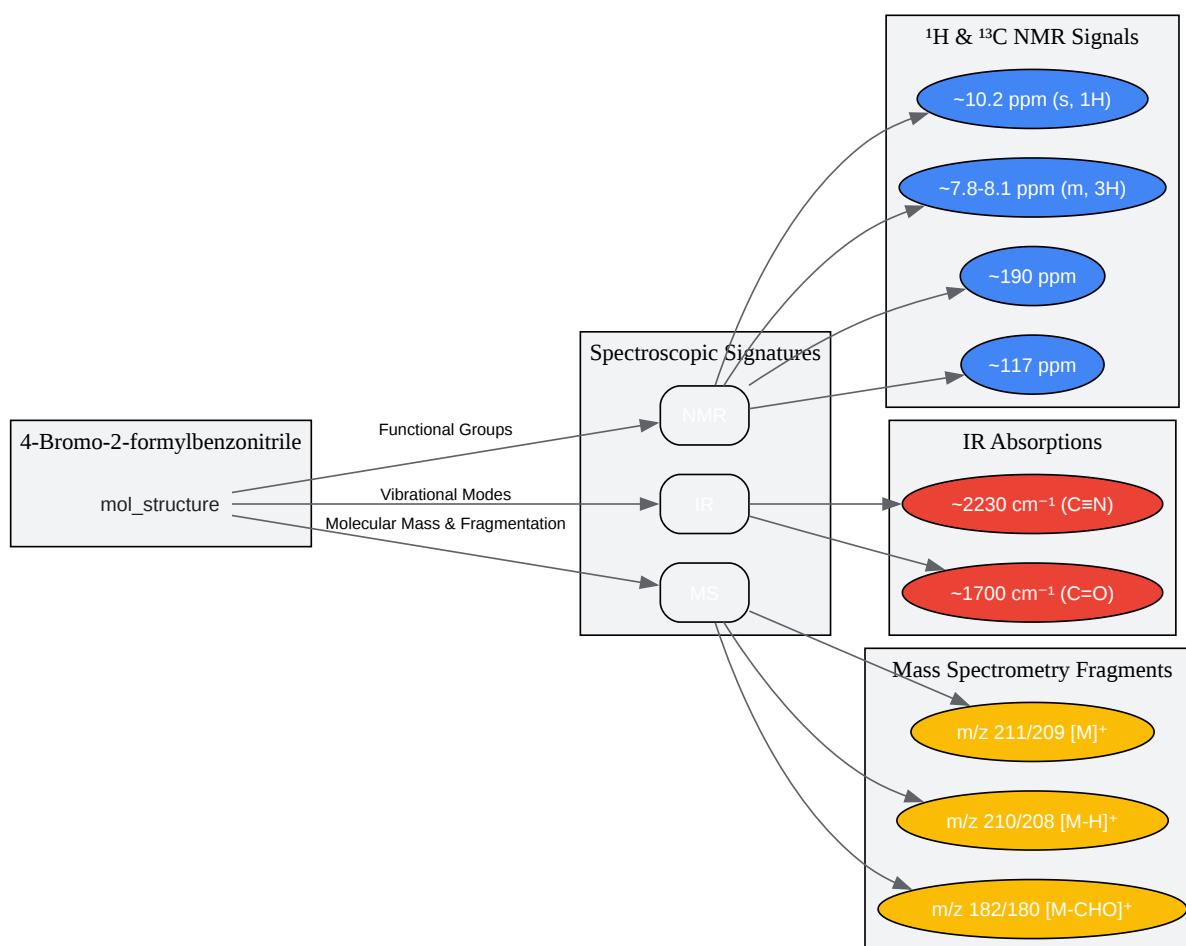
- Data Acquisition:
  - Collect a background spectrum of the empty ATR crystal.
  - Collect the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

- Sample Preparation:
  - Prepare a dilute solution of **4-Bromo-2-formylbenzonitrile** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrument Parameters (Electron Ionization - EI):
  - Ionization Mode: Electron Ionization (EI)
  - Electron Energy: 70 eV
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
  - Scan Range: m/z 50-300
  - Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.
- Data Acquisition:
  - Introduce the sample into the ion source.
  - Acquire the mass spectrum.
  - The data system will plot the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

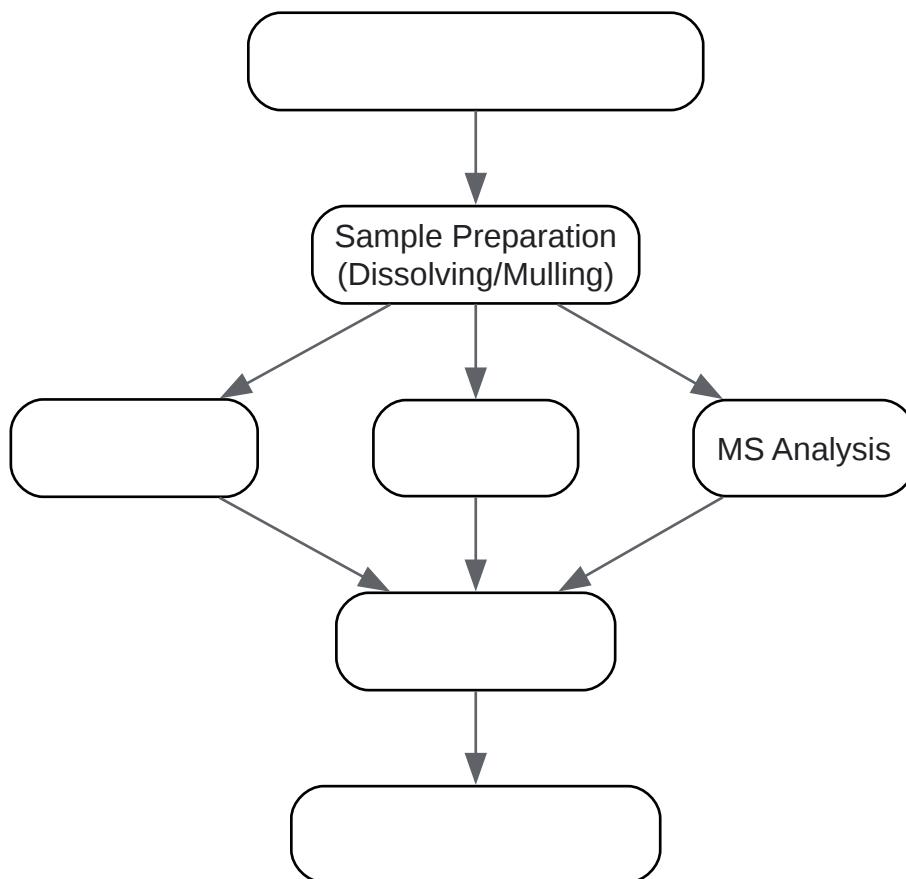
## Visualizations

The following diagrams illustrate the relationships between the functional groups and their expected spectroscopic signals, as well as a general workflow for the spectroscopic analysis of a small molecule like **4-Bromo-2-formylbenzonitrile**.



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Caption: Molecular structure and its correlation with key spectroscopic signals.

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## References

- 1. 4-bromo-2-formylbenzonitrile - CAS:713141-12-9 - Sunway Pharm Ltd [3wpharm.com]
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